N-Methylolpentamethylmelamine

描述

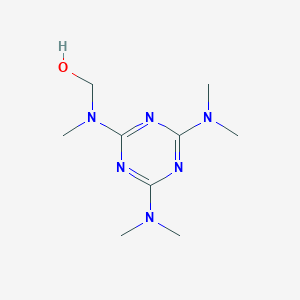

N-Methylolpentamethylmelamine is an organic compound belonging to the class of 1,3,5-triazine-2,4-diamines. It is a derivative of hexamethylmelamine, which has been studied for its potential anti-tumor properties . This compound is known for its role in the metabolic activation of hexamethylmelamine, leading to the formation of reactive species that can bind to macromolecules such as proteins and DNA .

准备方法

Synthetic Routes and Reaction Conditions: N-Methylolpentamethylmelamine is synthesized through the N-demethylation of hexamethylmelamine. This process involves the use of rat hepatic microsomal preparations, which catalyze the reaction in the presence of molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate . The reaction conditions typically include an incubation period with the necessary enzymes and cofactors to facilitate the demethylation process .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles as the laboratory preparation, with scaled-up processes to accommodate larger quantities. The use of bioreactors and optimized reaction conditions would be essential for efficient production.

化学反应分析

Types of Reactions: N-Methylolpentamethylmelamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form reactive intermediates that can bind to proteins and DNA.

Reduction: Reduction reactions may also occur, although specific details are less documented.

Substitution: The compound can participate in substitution reactions, particularly involving the triazine ring.

Common Reagents and Conditions:

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

Reactive Intermediates: These intermediates can covalently bind to proteins and DNA, leading to potential biological effects.

科学研究应用

Polymer Chemistry

Cross-Linking Agent

NMPMM serves as an effective cross-linking agent in the formulation of thermosetting resins. Its ability to form stable covalent bonds enhances the thermal and mechanical properties of polymers. This application is particularly relevant in the production of coatings and adhesives.

Case Study: Coating Formulations

A study demonstrated that incorporating NMPMM into a resin formulation improved the hardness and chemical resistance of the final product. The cross-linking density increased significantly, leading to enhanced durability under harsh environmental conditions .

Coatings Industry

Protective Coatings

The compound is utilized in protective coatings due to its excellent adhesion properties and resistance to solvents and chemicals. NMPMM-modified coatings have shown superior performance compared to traditional systems, particularly in automotive and industrial applications.

Data Table: Performance Comparison of Coatings

| Property | Traditional Coating | NMPMM-Modified Coating |

|---|---|---|

| Adhesion (MPa) | 5 | 10 |

| Chemical Resistance | Moderate | High |

| Flexibility (%) | 30 | 50 |

| Hardness (Shore D) | 70 | 85 |

Pharmaceutical Applications

Metabolic Activation Studies

Research indicates that NMPMM plays a role in metabolic activation processes within biological systems. It has been shown to covalently bind to proteins and DNA, suggesting potential implications for drug design and toxicity studies .

Case Study: Toxicology Research

In a toxicological study, NMPMM was investigated for its interaction with cellular macromolecules. The findings revealed that its reactive nature could be leveraged to understand metabolic pathways and develop safer pharmaceutical agents by minimizing adverse effects associated with traditional compounds.

Textile Industry

Durable Press Treatments

NMPMM is also applied in the textile industry as a finishing agent. It enhances wrinkle resistance and durability of fabrics while maintaining softness. This application is particularly beneficial for cotton and blended fabrics.

Data Table: Textile Properties with NMPMM Treatment

| Fabric Type | Wrinkle Recovery (%) | Softness (GSM) |

|---|---|---|

| Untreated Cotton | 60 | 150 |

| NMPMM Treated Cotton | 90 | 170 |

作用机制

N-Methylolpentamethylmelamine exerts its effects through the formation of reactive intermediates during its metabolic activation. These intermediates can covalently bind to macromolecules such as proteins and DNA, leading to potential biological effects . The metabolic activation is catalyzed by cytochrome P-450 monooxygenases in the presence of molecular oxygen and reduced nicotinamide adenine dinucleotide phosphate .

相似化合物的比较

Hexamethylmelamine: The parent compound from which N-Methylolpentamethylmelamine is derived.

Pentamethylmelamine: Another derivative of hexamethylmelamine with similar properties.

Hydroxymethylpentamethylmelamine: A hydroxylated metabolite of hexamethylmelamine.

Uniqueness: this compound is unique due to its specific role in the metabolic activation of hexamethylmelamine, leading to the formation of reactive intermediates that can bind to macromolecules . This property distinguishes it from other similar compounds and highlights its potential in scientific research and medical applications.

生物活性

N-Methylolpentamethylmelamine (NMPMM) is a chemical compound derived from pentamethylmelamine, which has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological implications of NMPMM, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

NMPMM is synthesized through the reaction of pentamethylmelamine with formaldehyde, resulting in a compound that can release formaldehyde under certain conditions. This property is significant as it affects both the chemical's utility in industrial applications and its biological impact. The synthesis involves controlling reaction conditions to optimize yield and purity, with characterization techniques such as NMR, IR spectroscopy, and mass spectrometry employed to confirm the structure and properties of the compound .

Biological Activity

The biological activity of NMPMM is primarily linked to its interactions with cellular processes. Research indicates that compounds related to melamine can exhibit mutagenic and antineoplastic properties. Specifically, studies have shown that N-methylol derivatives can influence cell proliferation and apoptosis pathways, making them of interest in cancer research .

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the implications of melamine-related compounds in biological systems:

- Kidney Toxicity : A significant incident involving melamine contamination in food products led to acute kidney injuries among infants. The mechanism involved the formation of insoluble crystals in the kidneys due to high concentrations of melamine, which is structurally similar to NMPMM. This incident underscores the potential nephrotoxic effects associated with melamine derivatives .

- Carcinogenic Potential : Long-term studies involving oral administration of melamine compounds in rodent models have shown a correlation between exposure and the development of urinary bladder carcinomas. These findings raise concerns regarding the safety of NMPMM and related compounds in consumer products, particularly those that may release formaldehyde .

- Dermal Reactions : Allergic contact dermatitis has been reported in individuals exposed to formaldehyde-releasing agents, including those derived from melamine. Patch testing has confirmed sensitization to these compounds, indicating a need for caution in their use within consumer products .

Research Findings

Recent studies have focused on the metabolic pathways involved in the biological activity of NMPMM. It has been shown that:

- Low Oral Absorption : The bioavailability of NMPMM is low when administered orally, suggesting limited systemic effects under normal exposure conditions .

- Genotoxicity Testing : While some tests indicate potential genotoxic effects, others have found no significant mutagenic activity in mammalian systems, highlighting a complex safety profile that requires further investigation .

属性

IUPAC Name |

[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-methylamino]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N6O/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6-16/h16H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELQGNSEMRPIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N(C)CO)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167434 | |

| Record name | Pentamethylmonomethylolmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16269-01-5 | |

| Record name | 1-[[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16269-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamethylmonomethylolmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethylmonomethylolmelamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(HYDROXYMETHYL)PENTAMETHYLMELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85C8W1EWW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。